2-Ethylbutanedioic acid

Lipophilicity Partition Coefficient Drug Design

Select 2-ethylbutanedioic acid for polyester polyols requiring liquid state at room temp & viscosity 200-10,000 mPas. Ethyl branch disrupts crystallinity, improving processability in polyurethane coatings/adhesives. Offers enhanced hydrophobicity (ΔLogP≈+0.88) vs. linear analogs for water-resistant alkyd resins. As a branched dicarboxylic acid, it avoids unintended enzyme inhibition seen in gem-dialkyl succinates, ensuring a cleaner pharma profile. Ideal for cationic surfactants, cross-linkers & solid catalysts.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 636-48-6
Cat. No. B1294975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbutanedioic acid
CAS636-48-6
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCCC(CC(=O)O)C(=O)O
InChIInChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
InChIKeyRVHOBHMAPRVOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbutanedioic Acid (CAS 636-48-6): A Technical Procurement Guide for Branched-Chain Dicarboxylic Acids


2-Ethylbutanedioic acid (CAS 636-48-6), also known as 2-ethylsuccinic acid, is an α,ω-dicarboxylic acid belonging to the alkyl-substituted succinic acid class [1][2]. It is a structural derivative of succinic acid, characterized by a branched ethyl group at the α-carbon, which imparts distinct physicochemical properties relative to its linear parent compound [2]. This compound serves as a versatile building block in organic synthesis, particularly in the production of polymers, polyesters, and pharmaceutical intermediates .

2-Ethylbutanedioic Acid: Why Simple Substitution with Unbranched Dicarboxylic Acids is Not Advisable


Substituting 2-ethylbutanedioic acid with unbranched analogs like succinic acid or other alkyl succinates is chemically and functionally invalid without rigorous revalidation. The ethyl substituent introduces steric hindrance and alters electronic distribution, which directly impacts key physicochemical properties such as lipophilicity (LogP), solubility, and thermal stability . These differences fundamentally alter the compound's behavior in polymerization reactions, where it imparts distinct chain flexibility and hydrolytic stability, and in pharmaceutical contexts, where even minor structural changes can drastically affect target binding affinity [1][2]. Therefore, direct replacement without experimental confirmation risks process failure or compromised product performance.

2-Ethylbutanedioic Acid: A Quantitative Evidence Guide for Scientific Differentiation and Selection


Comparative Lipophilicity: Increased LogP vs. Succinic Acid

2-Ethylbutanedioic acid exhibits significantly enhanced lipophilicity compared to its parent compound, succinic acid. This is a key differentiator for applications requiring improved organic solubility or membrane permeability. The predicted LogP value for 2-ethylbutanedioic acid is approximately 0.29 . In contrast, succinic acid has a predicted LogP of -0.59 [1].

Lipophilicity Partition Coefficient Drug Design Polymer Chemistry

Modified Acid Dissociation: Higher pKa Relative to Succinic Acid

The electron-donating effect of the ethyl group reduces the acidity of the carboxylic acid moieties in 2-ethylbutanedioic acid. While experimental data for this specific compound is limited, class-level trends for alkyl-substituted succinic acids demonstrate a measurable increase in pKa values compared to unsubstituted succinic acid. Estimated pKa for 2-ethylbutanedioic acid is reported as approximately 5.91 [1], whereas succinic acid has known pKa values of 4.21 and 5.64 [2].

pKa Acidity Buffer Design Reactivity

Distinct Bioactivity Profile: Lack of Potent Carboxypeptidase Inhibition vs. Gem-Dialkyl Analogs

2-Ethylbutanedioic acid (a mono-alkyl derivative) is structurally distinct from the gem-dialkyl succinic acid class, which includes 2-ethyl-2-methylsuccinic acid (MESA). Studies show MESA is a highly potent inhibitor of carboxypeptidase A (CPA) with an inhibition constant (Ki) of 0.11 μM [1]. 2-Ethylbutanedioic acid lacks this gem-dialkyl motif and is therefore not expected to exhibit comparable inhibitory activity against CPA.

Enzyme Inhibition Carboxypeptidase Drug Discovery Structural Selectivity

2-Ethylbutanedioic Acid: Primary Procurement Scenarios Based on Differentiated Properties


Synthesis of Low-Viscosity Polyester Polyols for Polyurethane Production

Procure 2-ethylbutanedioic acid when developing polyester polyols that require liquid state at room temperature with a viscosity profile of 200-10,000 mPas at 25°C [1]. The ethyl branch disrupts crystallinity, leading to lower viscosity and better handling characteristics compared to polyols derived from linear succinic acid. This makes it ideal for polyurethane coatings, adhesives, and foams where flow and processability are critical.

Development of Hydrophobic Polymer Backbones and Coatings

Select 2-ethylbutanedioic acid when designing polymers with increased hydrophobicity and hydrolytic stability. The enhanced lipophilicity (ΔLogP ≈ +0.88 over succinic acid) translates to improved water resistance in aliphatic polyesters and alkyd resins . This property is particularly valuable for protective coatings, water-repellent films, and specialty plasticizers where performance in humid or aqueous environments is paramount.

As a Non-Bioactive Building Block in Pharmaceutical Synthesis

Utilize 2-ethylbutanedioic acid as an intermediate when a structurally simple, branched dicarboxylic acid is required for conjugation or prodrug synthesis, but where unintended biological activity (e.g., enzyme inhibition) must be avoided. Its lack of potent carboxypeptidase A inhibition distinguishes it from gem-dialkyl succinic acids like MESA (Ki = 0.11 μM for CPA) [2], offering a cleaner pharmacokinetic and off-target profile for the final drug candidate.

Formulation of Cross-Linking Agents and Surfactants

Leverage the ability of 2-ethylbutanedioic acid to react with metal ions and hydroxyl groups to form film-forming polymers . This reactivity, combined with its branched structure, makes it a suitable building block for creating cationic surfactants, cross-linking agents, and solid catalysts for acylation reactions. It offers a different performance profile compared to linear or more heavily substituted analogs in terms of film flexibility and adhesion.

Technical Documentation Hub

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